molecular formula C11H9F3N2O2 B2612321 5-Methyl-5-[3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione CAS No. 1052552-58-5

5-Methyl-5-[3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione

Cat. No.: B2612321
CAS No.: 1052552-58-5
M. Wt: 258.2
InChI Key: MYYXBLVXQKFVDI-UHFFFAOYSA-N
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Description

5-Methyl-5-[3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione is a chemical compound with the molecular formula C11H9F3N2O2 and a molecular weight of 258.2 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, and an imidazolidine-2,4-dione core. It is primarily used in research settings and has various applications in chemistry, biology, and industry.

Preparation Methods

The synthesis of 5-Methyl-5-[3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with urea and methylamine under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and higher yields of the desired product.

Chemical Reactions Analysis

5-Methyl-5-[3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding imidazolidine-2,4-dione derivatives with oxidized functional groups.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction results in the formation of reduced imidazolidine derivatives.

    Substitution: The trifluoromethyl group on the phenyl ring can undergo substitution reactions with nucleophiles such as amines or thiols.

Scientific Research Applications

5-Methyl-5-[3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.

    Biology: In biological research, the compound is used to study the effects of trifluoromethyl groups on biological systems. It is also used in the development of new drugs and therapeutic agents.

    Industry: In industrial settings, the compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-5-[3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The imidazolidine-2,4-dione core is known to interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects .

Comparison with Similar Compounds

5-Methyl-5-[3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione can be compared to other similar compounds, such as:

    5-Methyl-5-[4-(trifluoromethyl)phenyl]imidazolidine-2,4-dione: This compound has a similar structure but with the trifluoromethyl group attached to the para position of the phenyl ring.

    This compound derivatives: Various derivatives of the compound can be synthesized by modifying the functional groups on the imidazolidine core or the phenyl ring.

Properties

IUPAC Name

5-methyl-5-[3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O2/c1-10(8(17)15-9(18)16-10)6-3-2-4-7(5-6)11(12,13)14/h2-5H,1H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYXBLVXQKFVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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